![molecular formula C14H14N2O2 B188646 [4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol CAS No. 92245-50-6](/img/structure/B188646.png)
[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol is an organic compound with the molecular formula C14H14N2O2. It is a derivative of benzenemethanol where the hydrogen atom is replaced by a 4-[(4-methoxyphenyl)azo] group. This compound is known for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol typically involves the azo coupling reaction. This reaction is carried out by diazotizing 4-methoxyaniline with sodium nitrite in an acidic medium, followed by coupling with benzenemethanol. The reaction conditions usually require maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Applications De Recherche Scientifique
[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and inks.
Mécanisme D'action
The mechanism of action of [4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenemethanol, 4-methoxy-
- Benzenemethanol, α-ethyl-4-methoxy-
- 4-Methoxyphenyl methyl carbinol
Uniqueness
[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol is unique due to its azo group, which imparts distinct chemical and physical properties. This group allows the compound to participate in azo coupling reactions, making it valuable in dye and pigment synthesis. Its vibrant color and stability also set it apart from other similar compounds.
Propriétés
Numéro CAS |
92245-50-6 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
[4-[(4-methoxyphenyl)diazenyl]phenyl]methanol |
InChI |
InChI=1S/C14H14N2O2/c1-18-14-8-6-13(7-9-14)16-15-12-4-2-11(10-17)3-5-12/h2-9,17H,10H2,1H3 |
Clé InChI |
OFFHRTAABMTUCR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO |
SMILES canonique |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO |
Solubilité |
1.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


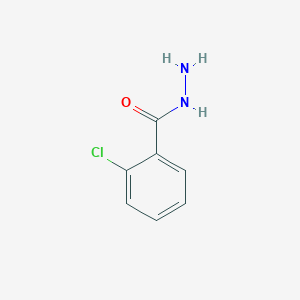
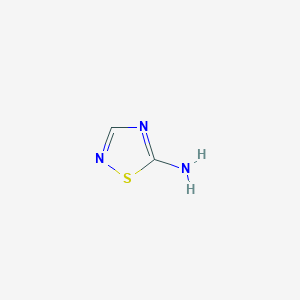
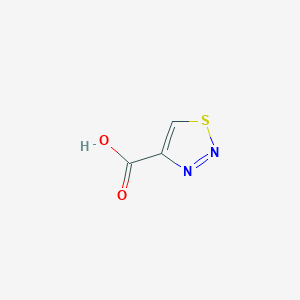
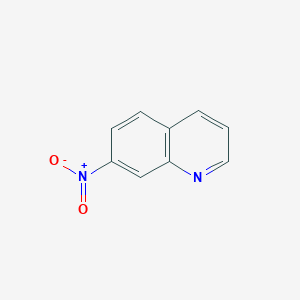

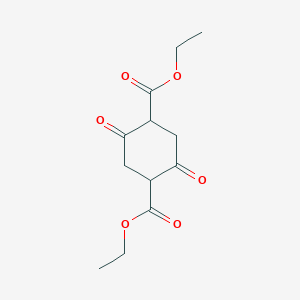
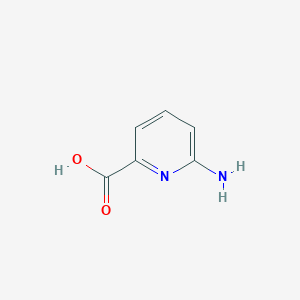
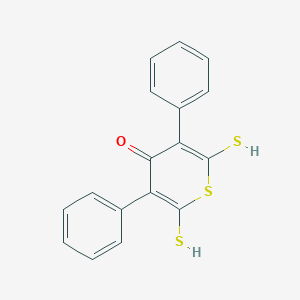
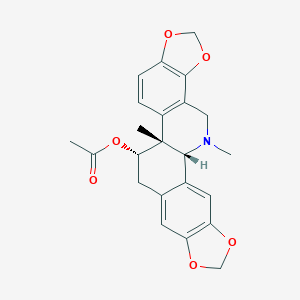
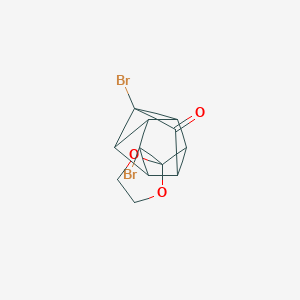
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
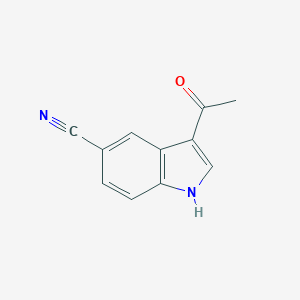
![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
